2-(4-hydroxyphenyl)-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(4-hydroxyphenyl)-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 2-(4-hydroxyphenyl)-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step reactions starting from readily available benzene derivatives. One common synthetic route involves the reaction of pyridines with β-ethoxy α,β-unsaturated carbonyl compounds under basic conditions
Chemical Reactions Analysis
2-(4-hydroxyphenyl)-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-hydroxyphenyl)-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential pharmacological properties, it is investigated for use in drug development, particularly for targeting specific molecular pathways.
Industry: It can be used in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-hydroxyphenyl)-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
2-(4-hydroxyphenyl)-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be compared with other isoquinoline derivatives such as:
Fredericamycin A: Known for its antibiotic properties.
Pyrrolo[2,1-a]isoquinoline derivatives:
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c26-16-9-7-15(8-10-16)25-22(27)18-6-4-5-17-20(24-13-2-1-3-14-24)12-11-19(21(17)18)23(25)28/h4-12,26H,1-3,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNOMURKMSRBJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=C(C=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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